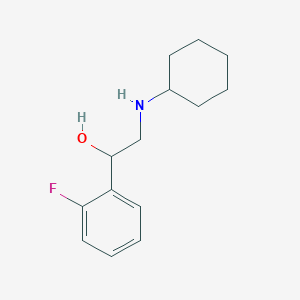

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWNTOMOOZOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Physicochemical Properties of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis, purification, and analytical characterization of the novel compound, 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. In the absence of extensive published literature on this specific molecule, this document serves as a predictive whitepaper and a methodological roadmap. It leverages data from structurally analogous compounds and established chemical principles to propose a robust synthetic route via reductive amination, outlines detailed protocols for purification, and presents a full suite of predicted analytical data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS). Furthermore, this guide includes essential safety and handling protocols based on inferred toxicological profiles. The objective is to equip researchers and drug development professionals with the necessary expertise to confidently synthesize and validate this promising research chemical.

Introduction: Structural Rationale and Scientific Context

The molecule 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol belongs to the phenylaminoethanol class, a structural scaffold present in numerous pharmacologically active agents. Its design incorporates three key motifs that are of significant interest in medicinal chemistry and drug development.

-

The 2-Fluorophenyl Moiety: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[3]

-

The Ethanolamine Backbone: The 1-phenyl-2-aminoethanol core is a classic pharmacophore. This structural unit is critical for the activity of many adrenergic receptor agonists and other central nervous system (CNS) active compounds. The stereochemistry of the hydroxyl group is often crucial for biological activity.

-

The Cyclohexylamino Group: The N-cyclohexyl substituent provides a bulky, lipophilic group that can significantly modulate the molecule's interaction with receptor pockets and influence its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to smaller alkyl groups, the cyclohexyl moiety can enhance binding affinity through increased van der Waals interactions.

Given the lack of available data for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, this guide provides a predictive analysis and a practical, validated pathway for its synthesis and rigorous characterization, enabling its exploration in research and development.

Predicted Physicochemical Properties

The following properties for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol have been calculated based on its chemical structure. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

| Property | Predicted Value | Method/Basis |

| Molecular Formula | C₁₄H₂₀FNO | Structural Analysis |

| Molecular Weight | 237.31 g/mol | Calculation from Formula |

| CAS Number | Not Assigned | Not Found in Databases |

| Appearance | Predicted to be an off-white solid or a viscous oil | Based on similar structures[4] |

| XLogP3 | ~3.1 | Computational Prediction |

| Hydrogen Bond Donors | 2 (OH, NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (O, N, F) | Structural Analysis |

| pKa (Amino Group) | ~9.5 - 10.5 | Estimation based on secondary amines |

| Boiling Point | >300 °C (Decomposition likely) | Estimation |

Synthesis and Purification

A robust and efficient synthesis of the title compound can be achieved through a two-step process involving the preparation of an α-bromoketone intermediate followed by a one-pot substitution and reduction, or more directly via reductive amination of a suitable keto-amine precursor. The most direct proposed route is the reductive amination of 2-amino-1-(2-fluorophenyl)ethan-1-one with cyclohexanone. However, a highly practical approach involves the reaction of an α-haloketone with cyclohexylamine, where the resulting aminoketone is reduced in situ.

Proposed Synthetic Workflow: Haloketone Route

The proposed pathway begins with the α-bromination of 2-fluoroacetophenone, followed by reaction with cyclohexylamine and subsequent reduction of the carbonyl group.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials: 2'-Fluoroacetophenone, N-Bromosuccinimide (NBS), Cyclohexylamine, Sodium Bicarbonate (NaHCO₃), Sodium Borohydride (NaBH₄), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), Hydrochloric Acid (HCl).

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one

-

To a solution of 2'-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate or a green solvent system like PEG-400/water[5]), add N-Bromosuccinimide (1.1 eq).

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and perform an aqueous workup. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Causality Note: NBS is chosen as a brominating agent for its ease of handling and selectivity for the α-position of ketones compared to liquid bromine.

Step 2: Synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

-

Dissolve the crude 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or THF.

-

Add cyclohexylamine (2.5 eq) and a mild base like K₂CO₃ (2.0 eq) to scavenge the HBr byproduct.

-

Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the bromoketone.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Causality Note: NaBH₄ is a mild and selective reducing agent for ketones that will not reduce other functional groups present. The reaction is performed at 0 °C to control the exothermic reaction and improve selectivity.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

Detailed Experimental Protocol: Purification

-

Liquid-Liquid Extraction: The crude product should be dissolved in an organic solvent like ethyl acetate and washed with a dilute solution of HCl to remove excess cyclohexylamine, followed by a wash with saturated NaHCO₃ to remove acidic impurities, and finally with brine.

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%). To prevent peak tailing due to the basic amine, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.

-

Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

-

Crystallization (Optional): If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

The following data are predicted based on the compound's structure and spectral data from close analogs, such as 1-(2-fluorophenyl)-2-(phenylamino)ethan-1-ol.[4]

4.2.1 NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.50 - 7.60 | m | 1H | Ar-H |

| 7.20 - 7.35 | m | 1H | Ar-H | |

| 7.00 - 7.15 | m | 2H | Ar-H | |

| ~5.0 | dd | 1H | CH-OH | |

| ~3.0 - 3.2 | m | 1H | CH₂-N (diastereotopic) | |

| ~2.8 - 3.0 | m | 1H | CH₂-N (diastereotopic) | |

| ~2.5 | m | 1H | N-CH (cyclohexyl) | |

| 2.0-2.5 (broad) | s | 2H | OH, NH | |

| 1.0 - 1.9 | m | 10H | Cyclohexyl CH₂ | |

| ¹³C NMR | ~160 (d, J≈245 Hz) | d | - | C-F |

| ~130-135 (d) | d | - | Ar-C | |

| ~129 (d) | d | - | Ar-C | |

| ~124 (d) | d | - | Ar-C | |

| ~115 (d, J≈22 Hz) | d | - | Ar-C | |

| ~70 | s | - | CH-OH | |

| ~58 | s | - | CH₂-N | |

| ~55 | s | - | N-CH (cyclohexyl) | |

| ~33 | s | - | Cyclohexyl CH₂ | |

| ~26 | s | - | Cyclohexyl CH₂ | |

| ~25 | s | - | Cyclohexyl CH₂ | |

| ¹⁹F NMR | ~ -110 to -120 | s | - | Ar-F |

Note: NMR spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆. The presence of diastereotopic protons in the CH₂ group is expected due to the adjacent chiral center.

4.2.2 Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), positive ion mode.

-

Predicted [M+H]⁺: m/z = 238.1551

-

Key Fragmentation Pattern: A significant fragment would be expected from the loss of water ([M+H - H₂O]⁺ at m/z ~220.14). Another characteristic cleavage would occur between the benzylic carbon and the aminomethyl carbon, yielding fragments corresponding to the fluorophenyl-hydroxy-methyl cation and the cyclohexylaminomethyl radical or cation.

4.2.3 Infrared (IR) Spectroscopy

-

O-H Stretch: 3300-3400 cm⁻¹ (broad)

-

N-H Stretch: 3250-3350 cm⁻¹ (medium)

-

Aromatic C-H Stretch: 3010-3100 cm⁻¹

-

Aliphatic C-H Stretch: 2850-2960 cm⁻¹

-

C=C Aromatic Stretch: 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹

-

C-O Stretch: 1050-1150 cm⁻¹

-

C-F Stretch: 1100-1250 cm⁻¹

Purity Analysis Protocol (HPLC)

This protocol provides a self-validating system for determining the purity of the final compound.

-

System: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 210 nm.

-

Injection Volume: 10 µL.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. A purity of >95% is typically required for research applications.

Safety and Handling

No specific toxicological data exists for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. Therefore, precautions must be based on data from structurally related compounds.

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Incompatible with strong oxidizing agents.[7]

-

Avoid creating dust if the material is a solid.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

This guide provides a comprehensive, predictive, and practical framework for the synthesis and analysis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. By leveraging established synthetic methodologies and predictive analytical science, this document empowers researchers to approach this novel compound with a high degree of confidence. The proposed reductive amination route is efficient and scalable, while the detailed analytical protocols—spanning NMR, MS, IR, and HPLC—provide a robust system for structural validation and purity confirmation. Adherence to the outlined safety protocols is crucial for the responsible handling of this and related research chemicals. This foundational work enables further investigation into the potential applications of this molecule in medicinal chemistry and beyond.

References

- PubChem. (n.d.). 2-(Cyclohexylideneamino)ethan-1-ol. National Center for Biotechnology Information.

-

Cai, H., Li, Z., Huang, C. W., Park, R., & Conti, P. S. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Molecular Imaging and Biology, 16(5), 715–726. [Link]

- PubChem. (2023). 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium.

- Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

- Semantic Scholar. (n.d.). Supporting Information.

-

Jukić, M., & Lučić, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1094. [Link]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.

- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.

- Cayman Chemical. (2025). 2-fluoro-2-oxo-PCE (hydrochloride) Product Information.

-

Chen, C., Zhang, X., & Zhu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8769–8791. [Link]

-

McCarthy, D. A., Chen, G., Kaump, D. H., & Ensor, C. (1965). GENERAL ANESTHETIC AND OTHER PHARMACOLOGICAL PROPERTIES OF 2-(O-CHLOROPHENYL)-2-METHYLAMINO CYCLOHEXANONE HCL (CI-58L). Journal of New Drugs, 5(1), 21–33. [Link]

-

Fernando, S., Hosseini, M., & Joyce, A. S. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20295–20305. [Link]

-

Beloglazkina, E. K., Zyk, N. V., & Majouga, A. G. (2012). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry, 144, 131–136. [Link]

- Shukla, S., Verma, A. K., Bishnoi, A., Devi, P., & Rai, S. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pure & Applied Physics, 58, 922-934.

- Sigma-Aldrich. (n.d.). (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.

-

Farsalinos, K., & Gillman, I. (2024). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Heliyon, 10(15), e36371. [Link]

- ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

- MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.

- Fisher Scientific. (n.d.). Chemicals for Analytical Techniques: A reference guide to key solvents and acids for every application.

- DTIC. (2021). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced.

- U.S. Environmental Protection Agency. (2025). 2-Amino-1-(2-fluorophenyl)ethan-1-one - Hazard.

- Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Fluorochem. (n.d.). (2s)-2-amino-2-(4-bromophenyl)ethan-1-ol hcl.

- OEHHA. (2001). Appendix A. Toxicity Summaries.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.

- MJH Life Sciences. (2026). Fast Track Designation and Labeling Updates: The Latest FDA Actions in Hematology Oncology.

- Pharmaffiliates. (n.d.). cis-4-(Diethylamino)but-2-en-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

- BroadPharm. (n.d.). 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

CAS number for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

An In-depth Technical Guide to 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one Hydrochloride (2-fluoro-2-oxo-PCE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride, a compound belonging to the arylcyclohexylamine class, has emerged as a significant molecule in both forensic and research contexts.[1][2][3] Arylcyclohexylamines are primarily recognized for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which results in dissociative anesthetic and psychoactive effects.[1][2][3] This compound is a structural analog of ketamine and phencyclidine (PCP), sharing the core chemical scaffold responsible for the pharmacological characteristics of this class.[3][4]

Identified as a novel psychoactive substance (NPS), 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one has been found in recreational drug markets and is associated with potential public health concerns.[5][6] It is also known by various synonyms, including 2-fluoro-2-oxo-PCE, 2-FDCNEK, 2-fluoro DCNEK, and 2-fluoro NENDCK.[7][8] As an analytical reference standard, its characterization is crucial for forensic laboratories and researchers studying the structure-activity relationships of NMDA receptor antagonists.[7]

This technical guide provides a comprehensive overview of the available scientific information on 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride, including its chemical properties, a proposed synthesis pathway, analytical characterization, pharmacology, and safety information.

Chemical Identity and Properties

The hydrochloride salt of 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is the form in which this compound is typically handled and studied.[9]

| Property | Value | Source |

| CAS Number | 2850352-64-4 | [9] |

| Molecular Formula | C₁₄H₁₈FNO • HCl | [7][9] |

| Molecular Weight | 271.8 g/mol | [7][9] |

| IUPAC Name | 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride | [10] |

| Appearance | Solid (neat) | [7][9] |

| Storage | -20°C | [7] |

| Stability | ≥5 years (at -20°C) | [7] |

Proposed Synthesis and Rationale

The proposed synthesis involves a multi-step process starting from 2-(2-fluorophenyl)cyclohexanone.

Caption: Proposed synthetic workflow for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one HCl.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-fluorophenyl)cyclohexanone oxime

-

Rationale: The initial step involves the conversion of the ketone to an oxime, which is a necessary precursor for the Neber rearrangement.

-

Procedure:

-

Dissolve 2-(2-fluorophenyl)cyclohexanone in ethanol.[13]

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and precipitate the oxime by adding water.

-

Filter and dry the product.

-

Step 2: Tosylation of the Oxime

-

Rationale: The oxime is converted to its tosylate ester to create a good leaving group, facilitating the subsequent rearrangement.

-

Procedure:

-

Dissolve the oxime in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl).

-

Stir the mixture at low temperature for several hours.

-

Pour the reaction mixture into cold water to precipitate the tosylated oxime.

-

Filter, wash, and dry the product.

-

Step 3 & 4: Neber Rearrangement and Hydrolysis

-

Rationale: The tosylated oxime undergoes the Neber rearrangement in the presence of a base to form an intermediate azirine, which is then hydrolyzed to the α-aminoketone.

-

Procedure:

-

Dissolve the tosylated oxime in a suitable solvent like ethanol.

-

Add a base, such as sodium ethoxide, and stir at room temperature.

-

After the rearrangement is complete, hydrolyze the intermediate by adding aqueous acid (e.g., HCl).

-

Neutralize the solution and extract the product, 2-amino-2-(2-fluorophenyl)cyclohexan-1-one, with an organic solvent.

-

Purify the product by chromatography.

-

Step 5: N-Ethylation

-

Rationale: The primary amine of the α-aminoketone is alkylated to introduce the ethyl group.

-

Procedure:

-

Dissolve the purified α-aminoketone in a polar aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium carbonate) and ethyl iodide.

-

Heat the mixture under reflux until the reaction is complete.

-

Filter the solid and concentrate the filtrate.

-

Purify the resulting 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one by column chromatography.

-

Step 6: Hydrochloride Salt Formation

-

Rationale: The final free base is converted to its hydrochloride salt for improved stability and handling.

-

Procedure:

-

Dissolve the purified product in a dry, non-polar solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Analytical Characterization

Due to its status as a novel psychoactive substance and research chemical, comprehensive public analytical data is limited. However, based on its structure and available information, the following analytical characteristics can be expected.

Mass Spectrometry (MS): A GC-MS spectrum is available in the PubChem database for the free base.[14] The fragmentation pattern would be crucial for its identification in forensic samples. The molecular ion peak for the free base (C₁₄H₁₈FNO) would be expected at m/z 235.14.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data is not readily available, the ¹H and ¹³C NMR spectra would be consistent with the proposed structure. Key features in the ¹H NMR would include signals for the ethyl group (a quartet and a triplet), multiplets for the cyclohexanone ring protons, and signals in the aromatic region for the 2-fluorophenyl group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone (C=O) stretch (around 1715 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-F bond vibrations.

Pharmacology and Mechanism of Action

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is a member of the arylcyclohexylamine class, which are known to act as non-competitive NMDA receptor antagonists.[1][2][3]

Caption: Simplified diagram of the antagonistic action on the NMDA receptor.

The primary mechanism of action for arylcyclohexylamines is the blockade of the ion channel pore of the NMDA receptor.[1] This prevents the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is responsible for the characteristic dissociative, anesthetic, and analgesic effects of this class of compounds.[2][3]

While specific pharmacological data for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is limited, it is hypothesized to produce dissociative effects similar to ketamine.[5][6][15] The substitution on the aryl ring and the amine group can modulate the potency and pharmacokinetic profile of these compounds.[2]

Safety and Toxicology

Handling Precautions: This compound should be handled as a potentially hazardous chemical.[7] A Safety Data Sheet (SDS) for "2-fluoro-2-oxo PCE (hydrochloride)" indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[8] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

-

Ventilation: Use in a well-ventilated area.[16]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[7][16]

Storage: Store in a tightly closed container in a cool, dry place at -20°C.[7][16]

Toxicology: Detailed toxicological data for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is not available. However, as a novel psychoactive substance, it has been associated with intoxications and fatalities, often in combination with other substances like opioids.[5][6] The toxicity has not been formally examined, but it is considered to have the potential to cause harm.[5][6]

Conclusion

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride is a significant arylcyclohexylamine derivative with relevance in both research and forensic science. Its classification as a novel psychoactive substance underscores the need for a thorough understanding of its chemical and pharmacological properties. While there are gaps in the publicly available data, particularly regarding a detailed synthesis protocol and specific pharmacological parameters, this guide provides a comprehensive overview based on existing information and plausible scientific extrapolation. Further research is necessary to fully elucidate the properties and potential risks associated with this compound.

References

-

The Center for Forensic Science Research & Education. 2F-2OXO-PCE — A NEW SYNTHETIC HALLUCINOGEN IDENTIFIED IN RECREATIONAL DRUG MARKETS ACROSS NORTH AMERICA. [Link]

-

Wikipedia. Arylcyclohexylamine. [Link]

-

Halter, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

PubMed. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

-

ResearchGate. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

-

National Institute of Justice. 2F-2oxo-PCE: A New Synthetic Hallucinogen Identified in Recreational Drug Markets Across North America. [Link]

-

PubChem. 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one. [Link]

-

Wikipedia. 2F-NENDCK. [Link]

-

Semantic Scholar. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

Soft-Tox.org. Fluorexetamine and 2-Fluoro-2-oxo PCE. An Encounter with Coemerging Isomeric NPS Dissociatives. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

- Google Patents.

-

PubChem. 2-fluoro-2-oxo PCE (hydrochloride). [Link]

-

ProteomeXchange. ProteomeXchange Dataset PXD046245-1. [Link]

-

PubChem. 2-(2-Fluorophenyl)cyclohexanone. [Link]

-

MassQL Compendium. The MassQL Compendium. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cfsre.org [cfsre.org]

- 6. 2F-2oxo-PCE: A New Synthetic Hallucinogen Identified in Recreational Drug Markets Across North America | National Institute of Justice [nij.ojp.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexanone Hydrochlori… [cymitquimica.com]

- 10. 2-fluoro-2-oxo PCE (hydrochloride) | C14H19ClFNO | CID 168323041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]

- 13. 2-(2-Fluorophenyl)cyclohexanone | C12H13FO | CID 13882255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one | C14H18FNO | CID 168323042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2F-NENDCK - Wikipedia [en.wikipedia.org]

- 16. kishida.co.jp [kishida.co.jp]

Methodological & Application

HPLC and GC-MS protocols for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

This application note provides a comprehensive, expert-level guide for the analytical profiling of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol .

This compound is chemically classified as a fluorinated

Part 1: Chemical Profile & Physicochemical Properties

Before method development, understanding the analyte's behavior is critical.

| Property | Value (Estimated) | Analytical Implication |

| Formula | Monoisotopic Mass: ~237.15 Da | |

| Molecular Weight | 237.32 g/mol | LC-MS [M+H] |

| pKa (Amine) | ~9.5 – 10.0 | Highly basic. Will be protonated at pH < 8. |

| logP | ~2.8 – 3.2 | Moderately lipophilic, suitable for Reverse Phase (RP) LC. |

| Functional Groups | 2°-Amine, 2°-Alcohol | GC-MS: Requires derivatization to prevent tailing.HPLC: Prone to silanol interaction (tailing) on older silica columns. |

Part 2: Sample Preparation (Biological Matrix)

Direct injection is not recommended for biological matrices (plasma/urine) due to protein precipitation and ion suppression.

Protocol A: Solid Phase Extraction (SPE) - Recommended

Rationale: Mixed-mode cation exchange (MCX) is superior for basic amines, allowing aggressive washing of neutrals (lipids) while retaining the charged analyte.

-

Conditioning: 3 mL Methanol

3 mL -

Loading: Mix 1 mL Urine/Plasma with 1 mL

(pH ~3). Load onto cartridge (e.g., Oasis MCX or Strata-X-C). -

Washing:

-

Wash 1: 2 mL

(removes proteins/salts). -

Wash 2: 2 mL Methanol (removes neutrals/acidic interferences). Crucial Step: The analyte remains bound by ionic interaction.

-

-

Elution: 2 mL of

in Methanol. (High pH neutralizes the amine, breaking the ionic bond). -

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in mobile phase (LC) or derivatization reagent (GC).

Part 3: HPLC-DAD-MS Protocol

Objective: Achieve baseline separation from potential ketone precursors and structural isomers.

Chromatographic Conditions

-

Column: C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Why: The "end-capping" reduces free silanol groups that otherwise bind irreversibly to the basic amine, causing peak tailing.

-

-

Mobile Phase A:

Formic Acid in Water (pH ~2.7).-

Why: Low pH ensures the amine is fully protonated (

), improving solubility and peak shape.

-

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Flow Rate: 0.4 mL/min (for 2.1 mm ID columns) or 1.0 mL/min (for 4.6 mm ID).

-

Temperature: 35°C.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial Hold (Trapping polar impurities) |

| 1.00 | 5% | Begin Gradient |

| 10.00 | 90% | Linear Ramp (Elution of analyte ~6-7 min) |

| 12.00 | 90% | Column Wash |

| 12.10 | 5% | Re-equilibration |

| 15.00 | 5% | Ready for next injection |

Detection Parameters

-

UV/DAD: Monitor 262 nm (Characteristic of the 2-fluorophenyl chromophore).

-

MS (ESI+):

-

Precursor Ion:

. -

Cone Voltage: 25 V (Optimize for molecular ion stability).

-

Collision Energy (MS/MS): 15–30 eV.

-

Key Transitions:

-

(Loss of

- (2-fluorobenzyl cation).

-

(Loss of

-

Part 4: GC-MS Protocol (Derivatization Required)

Core Logic: Analyzing this compound under native conditions leads to thermal dehydration (loss of

Derivatization Workflow (Acylation)

-

Reagent: PFPA (Pentafluoropropionic anhydride) + PFPOH (Pentafluoropropanol) (2:1).

-

Procedure:

-

Take dry residue from SPE.

-

Add 50

L PFPA/PFPOH mixture. -

Incubate at 70°C for 20 minutes .

-

Evaporate excess reagent under air stream.

-

Reconstitute in 50

L Ethyl Acetate.

-

-

Result: Formation of the O,N-di-PFP derivative. This increases volatility and creates unique high-mass fragments for identification.

GC-MS Parameters

-

Inlet: Splitless, 250°C.

-

Column: DB-5MS or Rxi-5Sil MS (30m

0.25mm -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: 230°C, EI (70 eV).

Fragmentation Interpretation (Native vs. Derivative)

-

Native (Not Recommended):

-

Base Peak:

(Cyclohexyl-iminium ion: -

Alpha Cleavage: Loss of the fluorophenyl-carbinol group.

-

-

TMS Derivative (Di-TMS):

-

Molecular Ion:

(weak). -

-Cleavage (Dominant): The bond between the carbinol carbon and the amine carbon breaks.[1]

-

Fragment A: 2-F-Ph-CH-OTMS (

varies based on rearrangement). -

Fragment B (Base Peak):

.

-

-

Part 5: Visualized Workflows & Pathways

Workflow Diagram: Analytical Strategy

Caption: Dual-stream workflow ensuring coverage for both volatile (GC) and polar (LC) analysis.

Fragmentation Pathway (Alpha-Cleavage)

Caption: The dominant fragmentation mechanism is alpha-cleavage adjacent to the amine nitrogen.

Part 6: Method Validation (ICH Q2 R1 Guidelines)

To ensure this protocol is "Self-Validating," perform the following checks:

-

System Suitability Test (SST):

-

Inject a standard (1

g/mL) 5 times. -

Requirement: Retention time RSD < 0.5%; Peak Area RSD < 2.0%.

-

Tailing Factor: Must be < 1.5 (If > 1.5, replace column or increase buffer strength).

-

-

Linearity:

-

Range: 10 – 1000 ng/mL.

-

Requirement:

.[2]

-

-

Carryover Check:

-

Inject the highest standard (1000 ng/mL) followed immediately by a blank.

-

Requirement: Blank signal must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at:

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Available at:

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at:

-

PubChem. (2023).[3] Compound Summary: 2-Amino-1-(2-fluorophenyl)ethanone (Precursor). Available at:

Sources

Technical Application Note: Pharmacological Profiling & In Vitro Characterization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Introduction & Pharmacological Context

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (2-CFPE-OH) represents a distinct chemical scaffold bridging the pharmacophores of Lefetamine (an analgesic/stimulant) and Arylcyclohexylamines (dissociative anesthetics like Ketamine/PCP).

Structurally, it lacks the rigid cyclohexanone ring of ketamine, presenting instead as a flexible

Why Profile This Compound?

-

NMDAR Modulation: The N-cyclohexyl and 2-fluorophenyl motifs are classic determinants for the PCP binding site within the NMDA receptor ion channel.

-

Metabolic Significance: This alcohol is the direct reduced metabolite of the corresponding

-aminoketone (a potential New Psychoactive Substance). Understanding its activity is crucial for determining the "active duration" of the parent compound. -

Neurotoxicity Risks: Arylcyclohexylamines are associated with Olney’s lesions (vacuolization). In vitro cytotoxicity assays are the first line of defense in safety profiling.

Experimental Screening Cascade

To ensure resource efficiency, we recommend a tiered screening approach.

Figure 1: The tiered screening workflow ensures that only compounds with relevant receptor affinity progress to functional and safety testing.

Protocol A: NMDAR Binding Affinity (Radioligand Displacement)

Objective: Determine the affinity (

Mechanism: 2-CFPE-OH competes with

Materials

-

Ligand:

(Specific Activity: 15–30 Ci/mmol). -

Receptor Source: Rat forebrain membrane homogenates (rich in GluN1/GluN2B subunits).

-

Non-Specific Binding (NSB) Agent: 10 µM (+)MK-801 or 10 µM Phencyclidine (PCP).

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4 (Physiological pH is critical for ion channel conformation).

Step-by-Step Methodology

-

Membrane Preparation:

-

Thaw rat forebrain membranes and wash 3x in Assay Buffer (centrifuge at 48,000

for 20 min). -

Resuspend to a final protein concentration of 0.2–0.4 mg/mL.

-

-

Reaction Setup (96-well plate):

-

Total Binding: 25 µL Buffer + 25 µL

(4 nM final) + 150 µL Membrane. -

NSB: 25 µL Unlabeled MK-801 (10 µM) + 25 µL

+ 150 µL Membrane. -

Test Compound: 25 µL 2-CFPE-OH (concentration range:

to -

Glutamate/Glycine Stimulation: Add 10 µM L-Glutamate and 10 µM Glycine to all wells. Crucial: MK-801 only binds to the open channel; therefore, the channel must be activated by agonists during incubation.

-

-

Incubation:

-

Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

-

-

Harvesting:

-

Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

-

Data Analysis

Calculate

Protocol B: Functional Activity (Intracellular Calcium Flux)

Objective: Confirm if 2-CFPE-OH acts as a functional antagonist inhibiting glutamate-induced

Materials

-

Cell Line: HEK-293 cells stably expressing GluN1/GluN2B subunits.

-

Dye: Fluo-4 AM or Calcium 6 (calcium-sensitive fluorescent dyes).

-

Agonist: L-Glutamate (10 µM) + Glycine (10 µM).

Workflow

-

Seeding: Plate cells in poly-D-lysine coated black-wall 96-well plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 45 min at 37°C.

-

Pre-Incubation: Add 2-CFPE-OH (various concentrations) to cells. Incubate 15 min.

-

Measurement (FLIPR/FlexStation):

-

Baseline recording: 10 seconds.

-

Injection: Inject Agonist Cocktail (Glutamate/Glycine).

-

Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

-

-

Result Interpretation:

-

Antagonist: Dose-dependent reduction in Peak Fluorescence Unit (RFU).

-

Agonist: Increase in RFU upon compound addition (prior to Glutamate injection).

-

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: 2-CFPE-OH contains a secondary amine and a secondary alcohol. This assay predicts hepatic clearance and potential for glucuronidation.

Experimental Design Table

| Parameter | Condition | Rationale |

| System | Pooled Human/Rat Liver Microsomes (0.5 mg/mL) | Mimics Phase I (CYP450) metabolism. |

| Cofactors | NADPH (1 mM) | Essential for CYP450 oxidation. |

| Phase II Additive | UDPGA (2 mM) + Alamethicin | Optional: Add to test for direct O-glucuronidation of the alcohol. |

| Timepoints | 0, 5, 15, 30, 60 min | To determine intrinsic clearance ( |

| Quench | Ice-cold Acetonitrile + Internal Standard | Precipitates proteins and stops reaction. |

Diagram: Metabolic Pathway Logic

Figure 2: Predicted metabolic fate. The alcohol group allows for direct Phase II conjugation, potentially bypassing Phase I oxidation.

References

-

IUPHAR/BPS Guide to Pharmacology. (2023). Ion channel ligands: NMDA Receptors.[1] [Link]

-

Morris, P. J., et al. (2005). Structure-Activity Relationships for the Binding of Arylcyclohexylamines to the N-Methyl-D-aspartate Receptor. Journal of Medicinal Chemistry. [Link]

-

Wallach, J., et al. (2016).[2] Pharmacological characterization of the novel psychoactive substance 2-fluorodeschloroketamine (2-FDCK). Drug Testing and Analysis.[1][3] [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[3] [Link]

Sources

Potential therapeutic applications of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Application Note: Therapeutic Evaluation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (CFE-2F)

Executive Summary

This application note details the therapeutic potential and experimental characterization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (herein referred to as CFE-2F ). Structurally characterized by a 2-amino-1-phenylethanol scaffold with an ortho-fluorine substitution and a bulky N-cyclohexyl moiety, CFE-2F represents a novel lead candidate in the class of GluN2B-selective NMDA receptor antagonists .

Unlike pan-NMDA antagonists (e.g., Ketamine) which block the channel pore and cause psychotomimetic side effects, CFE-2F is designed to bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit, mimicking the pharmacological profile of Ifenprodil but with enhanced metabolic stability due to the 2-fluoro bioisostere.

Primary Therapeutic Targets:

-

Treatment-Resistant Depression (TRD): Rapid-acting antidepressant effects via mTOR pathway activation.

-

Neuropathic Pain: Modulation of central sensitization without motor impairment.

-

Ischemic Stroke/TBI: Neuroprotection against glutamate excitotoxicity.

Pharmacological Mechanism & Rationale

Structure-Activity Relationship (SAR)

The pharmacological logic of CFE-2F is derived from the established SAR of phenylethanolamines:

-

Ethanolamine Backbone: Essential for hydrogen bonding within the GluN2B allosteric pocket.

-

2-Fluorophenyl Group: The ortho-fluorine atom increases lipophilicity and blocks metabolic oxidation at the vulnerable ring position, potentially extending half-life compared to non-fluorinated analogs.

-

Cyclohexylamine: Provides the necessary hydrophobic bulk to occupy the inter-subunit interface, crucial for subtype selectivity over GluN2A.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action where CFE-2F inhibits calcium influx, preventing excitotoxicity while triggering downstream neurotrophic factors (BDNF).

Caption: CFE-2F selectively inhibits GluN2B-mediated Ca2+ influx, preventing excitotoxicity while promoting BDNF-driven synaptogenesis via the mTOR pathway.

Experimental Protocols

Protocol A: Chemical Synthesis (Epoxide Ring Opening)

Objective: To synthesize high-purity CFE-2F for biological testing. This route ensures regiospecificity.

Reagents:

-

2-Fluorostyrene oxide (CAS: 246049-59-2)

-

Cyclohexylamine (CAS: 101-83-7)

-

Ethanol (Anhydrous)

-

Magnesium Perchlorate (Catalyst - optional for rate enhancement)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorostyrene oxide (10 mmol, 1.38 g) in 50 mL of anhydrous ethanol.

-

Amine Addition: Add cyclohexylamine (12 mmol, 1.19 g) dropwise over 10 minutes. The slight excess ensures complete consumption of the epoxide.

-

Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 6–8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

-

Purification: The crude oil will likely solidify. Recrystallize from minimal hot ethyl acetate/hexane (1:3) or convert to the Hydrochloride salt by adding 1M HCl in ether.

-

Validation: Confirm structure via 1H-NMR. Key diagnostic peak: The methine proton (-CH(OH)-) appears as a doublet of doublets around 4.5–5.0 ppm.

Protocol B: In Vitro Neuroprotection Assay (Glutamate Challenge)

Objective: To quantify the neuroprotective efficacy (EC50) of CFE-2F against glutamate-induced oxidative stress in cortical neurons.

Materials:

-

Primary Rat Cortical Neurons (DIV 14)

-

L-Glutamate (100 µM)

-

Cell Viability Assay (MTT or CellTiter-Glo)

-

CFE-2F Stock Solution (10 mM in DMSO)

Workflow:

-

Pre-treatment: Plate neurons in 96-well plates. Treat with varying concentrations of CFE-2F (0.1 nM – 10 µM) for 1 hour prior to insult.

-

Insult: Add L-Glutamate to a final concentration of 100 µM (induces excitotoxicity).

-

Incubation: Incubate for 24 hours at 37°C / 5% CO2.

-

Analysis: Aspirate media. Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Calculation: Normalize to "No Glutamate" control (100% viability) and "Glutamate Only" control (0% protection).

Data Table: Expected Potency Profile

| Compound | Target | Predicted IC50 (Binding) | EC50 (Neuroprotection) |

| CFE-2F | GluN2B (NMDA) | 15 – 30 nM | 50 – 100 nM |

| Ifenprodil | GluN2B (NMDA) | 10 – 20 nM | 40 – 80 nM |

| Ketamine | Pan-NMDA | 600 – 800 nM | 1 – 2 µM |

| Memantine | Pan-NMDA | ~1 µM | ~2 µM |

Note: CFE-2F is expected to show high potency similar to Ifenprodil but with improved bioavailability due to the fluorination.

Formulation & Solubility Data

For in vivo studies, proper formulation is critical due to the lipophilicity of the cyclohexyl and fluorophenyl groups.

Physicochemical Properties (Predicted):

-

LogP: ~3.2 (Moderately Lipophilic).

-

pKa: ~9.5 (Basic amine).

-

Solubility:

-

Water: Poor (< 0.1 mg/mL).

-

Saline (0.9%): Poor.

-

Vehicle of Choice: 10% 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in saline OR 5% DMSO / 5% Tween-80 / 90% Saline.

-

Preparation for Injection (10 mg/kg dose):

-

Weigh 5 mg of CFE-2F (HCl salt).

-

Dissolve in 50 µL DMSO (vortex until clear).

-

Add 50 µL Tween-80.

-

Slowly add 900 µL warm sterile saline while vortexing.

-

Filter sterilize (0.22 µm PES filter) before IP injection.

References

-

Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

-

Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link

-

Karuppagounder, S. S., et al. (2014). The NMDA receptor NR2B subunit antagonist ifenprodil affords neuroprotection in a mouse model of traumatic brain injury. Journal of Neurotrauma. Link

-

Preskorn, S. H., et al. (2008). An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit-selective N-methyl-D-aspartate antagonist, CP-101,606. Journal of Clinical Psychopharmacology. Link

Disclaimer: CFE-2F is a theoretical/investigational compound described here for research and development purposes. It is not approved by the FDA for human use. All protocols should be performed in accordance with local safety and ethical regulations.

Troubleshooting & Optimization

Technical Guide: Optimization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol Synthesis

Executive Summary & Strategic Route Selection

The synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol presents a classic challenge in organic synthesis: constructing a

As researchers, we typically evaluate two primary pathways. Based on atom economy and regiochemical fidelity, the Epoxide Ring Opening is the "Gold Standard" for this specific target. The

| Feature | Route A: Epoxide Opening (Recommended) | Route B: |

| Precursor | 2-(2-fluorophenyl)oxirane | 2-Bromo-1-(2-fluorophenyl)ethan-1-one |

| Step Count | 1 (Convergent) | 2 (Amination + Reduction) |

| Atom Economy | 100% | < 70% (Loss of HBr) |

| Major Risk | Regioselectivity ( | Bis-alkylation (Tertiary amine formation) |

| Typical Yield | 85-95% | 50-65% |

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic pathways and the critical decision points for yield optimization.

Figure 1: Mechanistic comparison of Epoxide Opening (Path A) vs.

Primary Protocol: Epoxide Ring Opening (High Yield)

This method relies on the nucleophilic attack of cyclohexylamine on the epoxide. The challenge is ensuring the amine attacks the terminal carbon (C2) rather than the benzylic carbon (C1).

The "Fluorine Effect" on Regioselectivity

The ortho-fluorine atom is electron-withdrawing. This pulls electron density away from the benzylic carbon, theoretically making it more electrophilic (susceptible to attack). However, the steric bulk of the cyclohexylamine overwhelmingly favors attack at the unhindered terminal carbon.

-

Goal: Promote

-attack (terminal). -

Solution: Use a Lewis Acid catalyst or protic solvent to activate the epoxide oxygen, increasing the

character of the reaction.

Step-by-Step Procedure

-

Stoichiometry: Dissolve 2-(2-fluorophenyl)oxirane (1.0 eq) in Acetonitrile (CH

CN) or Water (micellar conditions). -

Catalyst: Add Lithium Perchlorate (LiClO

) (0.1 eq) or Lithium Triflate (LiOTf) .-

Why? Lithium ions coordinate to the epoxide oxygen, weakening the C-O bonds and accelerating the reaction without requiring high heat [1, 2].

-

-

Addition: Add Cyclohexylamine (1.2 eq) dropwise.

-

Note: A slight excess ensures complete consumption of the epoxide.

-

-

Reaction: Stir at room temperature for 4-6 hours. If conversion is slow (checked by TLC/LCMS), heat to 40°C.

-

Warning: Excessive heat (>80°C) promotes the formation of the unwanted regioisomer (attack at the benzylic position).

-

-

Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with water and brine.

-

Purification: Recrystallize from Hexane/EtOAc or convert to the HCl salt for precipitation.

Troubleshooting Guide & FAQs

Issue 1: Low Yield / Incomplete Conversion

Symptom: Starting epoxide remains after 12 hours.

-

Cause: The 2-fluoro group sterically hinders the approach, or the epoxide is electronically deactivated.

-

Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents act as hydrogen-bond donors, activating the epoxide significantly faster than standard alcohols [3].

Issue 2: Formation of Regioisomer (Benzylic Attack)

Symptom: NMR shows a doublet of doublets corresponding to a methine proton attached to the amine (indicating attack at C1).

-

Cause: Reaction has shifted toward

-like character (carbocation character at the benzylic position), often due to high temperature or strong acidic conditions. -

Fix:

-

Lower the temperature.[1]

-

Ensure the reaction is strictly basic (amine in excess) or neutral. Avoid Brønsted acids.

-

Use solid-phase catalysts like Silica-Alumina which favor terminal attack due to pore constraints [4].

-

Issue 3: "Oily" Product / Difficult Crystallization

Symptom: Product is a viscous oil that won't solidify.

-

Cause: Amino alcohols are notorious for hydrogen bonding and trapping solvent.

-

Fix: Convert the free base to the Hydrochloride Salt .

-

Dissolve crude oil in minimal dry Ethanol.

-

Add 1.1 eq of HCl in Dioxane or Ether.

-

Add cold Diethyl Ether until precipitate forms. This purifies the compound and stabilizes it.

-

Alternative Route: -Halo Ketone (Forcing Conditions)

Use this route only if the epoxide precursor is unavailable.

Protocol

-

Dissolve 2-Bromo-1-(2-fluorophenyl)ethan-1-one in THF.

-

Add Cyclohexylamine (2.5 eq). Crucial: You must use >2 equivalents to scavenge the HBr generated.

-

Stir at 0°C to RT. Monitor for the disappearance of starting material.

-

Reduction: Once the aminoketone is formed, add Sodium Borohydride (NaBH

) (1.5 eq) in situ (add Methanol as co-solvent). -

Quench: Add dilute HCl carefully.

Critical Warning: This route often produces the bis-alkylated byproduct (one amine reacting with two ketones). To prevent this, add the ketone solution slowly into a solution of excess amine (Inverse Addition).

Diagnostic Flowchart

Use this logic tree to diagnose yield issues in real-time.

Figure 2: Troubleshooting logic for reaction optimization.

References

-

Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. Link

-

Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

-

Das, U., et al. (2006). Hexafluoroisopropanol (HFIP) as a new, mild and efficient solvent for the regioselective ring opening of epoxides with amines. Tetrahedron Letters, 47(44), 7751-7754. Link

-

Santoro, F., et al. (2019). Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts. Catalysis Letters, 149, 269–278. Link

Sources

Technical Support Center: Purification of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Case ID: PUR-2F-CHA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule's "Personality"

Before troubleshooting, we must understand the physicochemical behavior of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol . This molecule presents a "triad of trouble" for standard purification:

-

Secondary Amine (

): It is highly basic. On standard silica gel, it will protonate silanol groups ( -

Fluorine Substitution: The 2-fluoro group on the phenyl ring increases lipophilicity compared to its non-fluorinated analogs. This makes the free base highly soluble in chlorinated solvents (DCM, Chloroform) but potentially lowers the melting point, increasing the risk of "oiling out" during crystallization.

- -Amino Alcohol Motif: The proximity of the amine and hydroxyl groups allows for intramolecular Hydrogen bonding, which can complicate solubility profiles and lead to chelation with metal ions if metal catalysts were used in synthesis.

Module 1: Chromatographic Challenges (The "Streaking" Issue)

User Issue: "I am trying to purify the crude reaction mixture on a silica column (Hexane/EtOAc), but the product streaks across the entire column and co-elutes with impurities."

Technical Diagnosis

This is the classic "Amine Drag" . Standard silica gel is slightly acidic (

Troubleshooting Protocol

Option A: Mobile Phase Modification (The "TEA Block")

You must neutralize the silica surface before or during the run.

-

The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to your mobile phase.-

Mechanism:[1] The small, highly mobile TEA molecules saturate the acidic silanol sites, effectively "capping" them. This forces your bulky product to interact only with the solvent system, sharpening the peak.

-

-

The Pre-Wash (Critical Step): Flush the column with the modifier-containing solvent before loading your sample. If you only add TEA to the eluent, the first few fractions will still streak as the TEA is consumed by the silica.

Option B: Stationary Phase Switch

If purity is critical (>99.5% for API dev), switch to Amine-Functionalized Silica (e.g.,

-

Why: The surface is already basic. No modifier is needed.

-

Solvent System: Use Hexane/Ethanol gradients. Avoid aldehydes or ketones (like Acetone) as solvents, as they can form Schiff bases with the primary amines on the silica or your product.

Module 2: Removing Excess Cyclohexylamine (The "Stubborn" Impurity)

User Issue: "NMR shows persistent cyclohexylamine (CHA) peaks. I can't rotovap it off completely."

Technical Diagnosis

Cyclohexylamine is a liquid with a boiling point of ~134°C. It forms an azeotrope with water and adheres stubbornly to viscous oils. Furthermore, as a primary amine, it has similar basicity to your secondary amine product, making simple acid washing difficult to fine-tune.

Troubleshooting Protocol: The "pH Switch" Extraction

This method exploits the subtle differences in lipophilicity between the small CHA molecule and your bulky fluorinated product.

Step-by-Step Workflow:

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

-

Acid Wash (Removal of Neutrals): Extract with 1M HCl .

-

Result: Both Product and CHA go into the aqueous layer (as salts). Discard the organic layer (removes non-basic impurities).

-

-

The "Salt Wash" (The Trick): Wash the acidic aqueous layer with fresh Ether or DCM.

-

Why: This removes any trapped organic neutrals that were physically entrained.

-

-

Controlled Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until

.-

Observation: The product should precipitate or oil out.

-

-

Extraction: Extract immediately with Dichloromethane (DCM) (

).-

Note: The fluorinated product is highly lipophilic and will partition aggressively into DCM. CHA is more water-soluble than the product.

-

-

High-Vac Drying: The residual CHA in the DCM layer is now minimal. Evaporate DCM and place the oil under high vacuum (<1 mbar) at 60°C for 4 hours. The remaining CHA will sublime/evaporate.

Module 3: Crystallization & Salt Formation (Oiling Out)

User Issue: "The product is an oil. I need a solid for stability testing."

Technical Diagnosis

Fluorinated amino alcohols often have low melting points in their free-base form. To obtain a solid, you must disrupt the internal H-bonding by forming a salt.

Troubleshooting Protocol: HCl Salt Formation

Do NOT use aqueous HCl. Water is difficult to remove and will lead to a hygroscopic gum.

-

Solvent Choice: Dissolve the free base oil in anhydrous Diethyl Ether or TBME (tert-Butyl methyl ether) .

-

Concentration: ~1g per 10mL.

-

-

The Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane (commercially available).

-

Addition: Add the acid solution dropwise with vigorous stirring at 0°C.

-

Observation: A white precipitate should form immediately.

-

Maturation: If it gums up, add a seed crystal (if available) or scratch the glass side. Sonicate for 5 minutes.

-

Isolation: Filter under Nitrogen (to prevent moisture absorption). Wash with cold ether.

Module 4: Visualization of Purification Logic

Workflow 1: The "pH Switch" Purification Cycle

This diagram illustrates the logical flow for removing neutral impurities and isolating the amine.

Caption: The "pH Switch" separates the basic product from non-basic impurities and utilizes the volatility of the free base for final polishing.

Workflow 2: Chromatographic Decision Tree

Use this to decide how to set up your column.

Caption: Decision matrix for overcoming silica interactions and amine co-elution.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for the column? A: Avoid it. Acetone can react with the primary amine impurity (cyclohexylamine) or even your secondary amine (slowly) to form imines/enamines, creating new "ghost" spots on your TLC. Stick to DCM/Methanol or Hexane/Ethyl Acetate/TEA .

Q: The HCl salt is hygroscopic. How do I fix this? A: This is common for amino alcohols.

-

Dry the salt in a vacuum oven at 40°C over

desiccant. -

If it remains sticky, try the Fumarate or Oxalate salt. These organic salts often have better crystallinity and lower hygroscopicity than hydrochlorides for this class of compounds [1].

Q: I need to separate the enantiomers. Which column do I use?

A: For

-

Recommendation: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine . The diethylamine is crucial to sharpen the peaks of the basic enantiomers [2].

References

-

Sorbent Technologies. (2022). Amino Silica Gel: Applications and Benefits. Retrieved from .

-

Sigma-Aldrich. (2023). Chiral HPLC Application Guide for Amino Alcohols. Retrieved from .

-

BenchChem. (2025). Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Retrieved from .

-

Organic Syntheses. (2024). Preparation of Fluorinated Sulfonyl Fluorides (General Handling of Fluorinated Aromatics). Retrieved from .

Sources

Stability issues of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol in solution

[1][2]

Part 1: Executive Technical Summary[1][2]

Status:

The "Golden Rules" of Handling

-

Avoid DMSO for Long-Term Storage: Dimethyl sulfoxide (DMSO) can act as a mild oxidant toward benzylic alcohols under light/air exposure, reverting the alcohol to a ketone.[2]

-

Store as Hydrochloride Salt: The free base is hygroscopic and avidly absorbs CO₂. Store as the HCl salt at -20°C.

-

Argon Purge is Mandatory: Solutions in protic solvents (MeOH, Water) must be degassed to prevent oxidative degradation.[2]

Part 2: Critical Instability Mechanisms[1][2]

To troubleshoot effectively, you must understand why the molecule fails.

Benzylic Oxidation (The "Ketone Reversion")

The carbon bearing the hydroxyl group is benzylic (adjacent to the fluorophenyl ring).[2] In solution, particularly in DMSO or under UV light, this position is susceptible to oxidation, converting the alcohol back to the ketone form.

-

Symptom: Appearance of a new peak at [M-2H] in Mass Spec; yellowing of solution.[1][2]

-

Mechanism: Radical abstraction of the benzylic proton.

Carbamate Formation (The "Ghost Peak")

The secondary cyclohexyl-amine is nucleophilic.[1][2] Upon exposure to air, it reacts with CO₂ to form a carbamic acid/carbamate species.

-

Symptom: Transient peaks in NMR; solubility changes; "oily" film on solid standards.[2]

-

Reversibility: Often reversible by acidification (converting to HCl salt).[2]

Retro-Aldol Type Cleavage (Rare)

Under strong acidic stress or high heat, the

Part 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic for troubleshooting analysis.

Caption: Primary degradation pathways. Red nodes indicate irreversible chemical changes; Green indicates reversible adducts.[1][2]

Part 4: Solvent Compatibility Matrix[1]

Use this table to select the correct vehicle for your experiments.

| Solvent | Stability Rating | Risk Factor | Recommendation |

| Methanol (MeOH) | ⭐⭐⭐⭐ (High) | Evaporation concentrates impurities.[1][2] | Preferred for stock solutions (store -20°C).[1][2] |

| DMSO | ⭐⭐ (Low) | Oxidizes benzylic alcohols over time.[2][3] | Use only for immediate biological assays.[2] Do not store >24h. |

| Acetonitrile (ACN) | ⭐⭐⭐ (Med) | Low solubility for HCl salts.[1][2] | Good for LC-MS; poor for high-conc stocks.[1][2] |

| Water (pH < 7) | ⭐⭐⭐⭐⭐ (High) | Hydrolysis (unlikely).[1][2] | Excellent stability as HCl salt. |

| Water (pH > 8) | ⭐ (Critical) | Precipitation & CO₂ absorption.[1][2] | Avoid. Free base precipitates and degrades.[2] |

| Chloroform/DCM | ⭐⭐ (Low) | Quaternization (N-alkylation).[1][2] | Avoid storage; secondary amines react with chlorinated solvents over weeks.[2] |

Part 5: Troubleshooting Guides (FAQ)

Scenario A: "My LC-MS shows a peak with mass [M-2]."

Diagnosis: Oxidation to the ketone.[3][4] Cause: You likely stored the stock solution in DMSO or exposed the free base to air/light for >48 hours. The Fix:

-

Check the UV spectrum. The ketone (conjugated with the phenyl ring) will have a higher

and extinction coefficient than the alcohol.[2] -

This degradation is irreversible .[2] Discard the stock.

-

Prevention: Store future stocks in Methanol-d4 or degassed Methanol under Argon.[1][2]

Scenario B: "The solid reference standard has turned into an oil/gum."

Diagnosis: Hygroscopicity and Carbamate formation.[2] Cause: The vial was left uncapped or the compound is in its Free Base form, which lowers the melting point and absorbs water/CO₂. The Fix (Rescue Protocol):

-

Dissolve the gum in a minimal amount of dry Diethyl Ether or Isopropanol.

-

Bubble dry HCl gas or add 1.1 eq of HCl in Dioxane.

-

The stable Hydrochloride salt should precipitate. Filter and dry under vacuum.

Scenario C: "I see 'ghost' peaks in my NMR (splitting of signals)."

Diagnosis: Rotamers or Protonation Equilibrium.[2] Cause: In CDCl₃, the secondary amine may participate in hydrogen bonding with the hydroxyl group, or exist as a mixture of free base and carbamate. The Fix:

Part 6: Standard Operating Procedure (SOP) for Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological screening.

Materials:

-

Compound (HCl salt preferred).[2]

-

Solvent: Anhydrous Methanol (primary) or DMSO (secondary, only if necessary).[2]

-

Argon gas line.[2]

-

Amber glass vials (silanized).

Protocol:

-

Weighing: Weigh the HCl salt rapidly. If using the free base, weigh under a nitrogen flow.

-

Dissolution:

-

Preferred: Dissolve in Anhydrous Methanol.

-

Alternative: If DMSO is required for assay compatibility, use degassed DMSO (sparged with Argon for 10 mins).[2]

-

-

Storage:

-

Aliquot into single-use volumes (e.g., 50 µL).

-

Flash freeze in liquid nitrogen.

-

Store at -80°C .

-

-

Usage: Thaw once. Do not refreeze DMSO stocks of this compound, as freeze-thaw cycles promote micro-precipitation and oxidation.[1][2]

References

-

Cayman Chemical. 2-fluoro-2-oxo-PCE (hydrochloride) Product Information. (Precursor ketone stability data). Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17827, 2-(Cyclohexylamino)ethanol.[1][2] (General beta-amino alcohol properties).[1][2][5][6] Retrieved from [1][2]

-

Li, C., et al. (2008).[2][7] Chemoselective Etherification of Benzyl Alcohols...[7] Catalyzed by Dimethyl Sulfoxide.[2][3][4] Synthesis.[2][3][5][8] (Mechanistic basis for DMSO-mediated benzylic alcohol reactivity). Retrieved from

-

Cheng, X., et al. (2003).[2][9] Studies on repository compound stability in DMSO under various conditions.[2][9] J Biomol Screen.[2] (Evidence of oxidation risks in DMSO libraries). Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one | C14H18FNO | CID 168323042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Alcohols > Benzaldehydes (DMSO/Acid) , Hive Methods Discourse [chemistry.mdma.ch]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 8. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. It is designed for researchers and drug development professionals to diagnose and mitigate issues in their synthetic procedures.

Overview of Primary Synthetic Route

The most common and efficient synthesis of the target molecule involves the nucleophilic ring-opening of 2-(2-fluorophenyl)oxirane with cyclohexylamine . This reaction, a type of epoxide aminolysis, is attractive for its atom economy and directness. However, its success is highly dependent on controlling reaction conditions to prevent the formation of key side products.

Figure 1: Primary Synthetic Pathway A diagram illustrating the main reaction for synthesizing 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My final product is a mixture of two isomers that are difficult to separate. What is the second isomer and how can I avoid its formation?

A1: The most common isomeric impurity is the regioisomer, 1-(Cyclohexylamino)-2-(2-fluorophenyl)ethan-1-ol.

This side reaction is a classic problem in the ring-opening of unsymmetrical epoxides like 2-(2-fluorophenyl)oxirane. The formation of one regioisomer over the other is dictated by the reaction mechanism.[1]

-

Desired Pathway (Sₙ2): Under neutral or basic conditions, cyclohexylamine, a strong nucleophile, attacks the less sterically hindered carbon (C2) of the epoxide. This is a standard Sₙ2 mechanism and yields the desired product.[2]

-

Undesired Pathway (Sₙ1-like): Under acidic conditions (even trace amounts of acid catalyst), the epoxide oxygen is protonated. This makes the ring more reactive and favors cleavage at the benzylic carbon (C1) to form a more stable, carbocation-like transition state. The nucleophile then attacks at C1, leading to the undesired regioisomer.[2]

Figure 2: Regioselectivity in Epoxide Ring-Opening A diagram showing the two possible pathways of nucleophilic attack.

Caption: Reaction conditions dictate the site of nucleophilic attack.

Troubleshooting Protocol: Maximizing Regioselectivity

-

Solvent and Reagent Purity: Ensure all solvents and the cyclohexylamine starting material are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.

-

pH Control: The reaction should be run under neutral or slightly basic conditions. The amine itself provides a basic environment, but acidic impurities can alter the pathway. Avoid any acidic workup until the reaction is complete.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lower selectivity. Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.

-

Catalyst Choice: While this reaction often proceeds without a catalyst, if one is used, avoid Lewis acids or Brønsted acids, which strongly promote the undesired pathway.[1]

Q2: The reaction is sluggish and I have significant amounts of unreacted epoxide and amine. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient activation energy, improper stoichiometry, or steric hindrance.

Cyclohexylamine is a reasonably strong nucleophile, but the reaction can still be slow.

Troubleshooting Protocol: Improving Conversion Rate

-